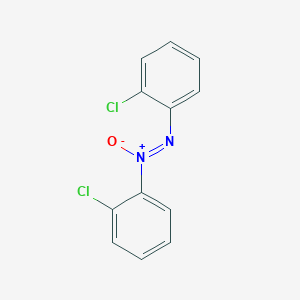









|
REACTION_CXSMILES
|
[SH-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17](=[N:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1Cl)[O-].N1CCOCC1.[ClH:33]>>[Cl:33][N:17]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[Cl:10])[NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1,2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)[N+]([O-])=NC1=C(C=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 60° C - 65° C
|
|
Type
|
CUSTOM
|
|
Details
|
within 90 minutes
|
|
Duration
|
90 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 2 1/2 hours
|
|
Duration
|
0.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Next the temperature was further raised to 90° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
After this period the absence of the starting material was confirmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then the reaction mixture was cooled to 0° C to 5° C
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipiatate filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water until free of chloride
|
|
Type
|
CUSTOM
|
|
Details
|
After drying below 70° C
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClN(NC1=CC=CC=C1)C1=C(C=CC=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 79% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |